molecular formula C19H28ClN3O4S B11350462 1-[(2-chlorobenzyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide

Cat. No.: B11350462
M. Wt: 430.0 g/mol
InChI Key: VYLUQLHMNYZZES-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a piperidine ring, a morpholine moiety, and a chlorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and the morpholine moiety. The chlorophenyl group is then introduced through a sulfonylation reaction. The final step involves the coupling of the morpholine moiety with the piperidine ring under specific reaction conditions, such as the use of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-BROMOPHENYL)METHANESULFONYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H28ClN3O4S

Molecular Weight

430.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H28ClN3O4S/c20-18-4-2-1-3-17(18)15-28(25,26)23-8-5-16(6-9-23)19(24)21-7-10-22-11-13-27-14-12-22/h1-4,16H,5-15H2,(H,21,24)

InChI Key

VYLUQLHMNYZZES-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCN2CCOCC2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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